molecular formula C18H14ClN3O3 B11374235 N-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11374235
M. Wt: 355.8 g/mol
InChI Key: UOQMGEJEBZSBLW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a dihydropyridazine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c1-25-13-8-6-12(7-9-13)22-11-10-16(23)17(21-22)18(24)20-15-5-3-2-4-14(15)19/h2-11H,1H3,(H,20,24)

InChI Key

UOQMGEJEBZSBLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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